molecular formula C34H70NO10P B13385068 ((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt

((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt

Cat. No.: B13385068
M. Wt: 683.9 g/mol
InChI Key: NNTPILCZAQYMLP-UHFFFAOYSA-N
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Description

Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) is a phospholipid compound, also known as lysobisphosphatidic acid. It consists of two phosphate-linked glycerol molecules, each esterified with a fatty acid. This compound is typically found in the intraluminal vesicles of late endosomes and lysosomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) involves the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction conditions typically require an acidic or basic catalyst to facilitate the esterification process. The final product is purified through techniques such as thin-layer chromatography (TLC) to ensure high purity .

Industrial Production Methods

Industrial production of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then subjected to rigorous quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various phospholipid derivatives with modified fatty acid chains or substituted phosphate groups. These derivatives have distinct biochemical properties and applications .

Scientific Research Applications

Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study lipid behavior and interactions.

    Biology: The compound plays a crucial role in lipid sorting and degradation in endosomes and lysosomes.

    Medicine: It is investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

    Industry: The compound is used in the formulation of specialized lipid-based products.

Mechanism of Action

The mechanism of action of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) involves its role in lipid sorting and degradation. It activates lipid hydrolases and lipid transfer proteins, facilitating the breakdown and transport of lipids within cells. The compound also plays a significant role in polyunsaturated fatty acid sorting in acidic organelles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) is unique due to its specific fatty acid composition and its role in lipid sorting and degradation. Its presence in late endosomes and lysosomes distinguishes it from other phospholipids, making it a valuable compound for studying intracellular lipid dynamics .

Biological Activity

The compound ((Hydroxyphosphoryl)bis(oxy))bis(2-hydroxypropane-3,1-diyl) ditetradecanoate, ammonia salt is a phospholipid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be classified under phospholipids, characterized by its hydroxyphosphoryl groups and long-chain fatty acids. The molecular formula is C6H17O14P3C_{6}H_{17}O_{14}P_{3}, with a molecular weight of approximately 406.11 g/mol . The presence of hydroxyl groups contributes to its hydrophilicity, while the long hydrocarbon chains enhance its lipophilicity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and signaling pathways. Key mechanisms include:

  • Membrane Stabilization: The compound's amphiphilic nature allows it to integrate into lipid bilayers, potentially enhancing membrane fluidity and stability.
  • Cell Signaling Modulation: Hydroxyphosphoryl groups may participate in signaling cascades, influencing cell proliferation and apoptosis.
  • Antioxidant Properties: The hydroxyl groups are known to scavenge free radicals, thereby reducing oxidative stress in cells.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Anticancer Activity: Studies have shown that phospholipid derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects: There is evidence suggesting that such compounds may protect neuronal cells from oxidative damage, making them candidates for treating neurodegenerative diseases.
  • Anti-inflammatory Properties: The modulation of inflammatory pathways by phospholipid derivatives has been documented, indicating potential use in inflammatory disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related phospholipid compounds. Below are notable findings:

StudyFindings
Raju Kumar et al. (2023)Demonstrated that similar hydroxyphosphoryl compounds enhanced selective hydrogenation reactions, indicating their catalytic potential .
Central Research Institute (2023)Investigated the use of phospholipid derivatives in stabilizing metal catalysts for bio-based chemical production, highlighting their role in sustainable technologies .
Sigma-Aldrich (2024)Reported on the biochemical properties of phospholipids and their derivatives, emphasizing their importance in cellular signaling and membrane dynamics .

Properties

Molecular Formula

C34H70NO10P

Molecular Weight

683.9 g/mol

IUPAC Name

azane;[2-hydroxy-3-[hydroxy-(2-hydroxy-3-tetradecanoyloxypropoxy)phosphoryl]oxypropyl] tetradecanoate

InChI

InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-27-31(35)29-43-45(39,40)44-30-32(36)28-42-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3

InChI Key

NNTPILCZAQYMLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)O)O.N

Origin of Product

United States

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